2-(4-Ethylphenoxy)propanoic acid is a synthetic organic compound belonging to the aryloxypropanoic acid family. It serves as a key intermediate in the synthesis of various biologically active compounds with potential pharmaceutical applications []. This compound exhibits structural similarities to other members of its family known for their pharmaceutical properties, such as anti-inflammatory and hypolipidemic activities [, ].
The compound is categorized under the broader class of alkylphenoxy acids, which are often utilized in agricultural chemistry and pharmaceuticals. Its systematic name according to the International Union of Pure and Applied Chemistry is 2-(4-ethylphenoxy)propanoic acid, with the chemical formula and a unique identifier in databases like PubChem (CID: 99761-31-6) .
The synthesis of 2-(4-Ethylphenoxy)propanoic acid typically involves the esterification reaction between 4-ethylphenol and propanoic acid. This reaction can be catalyzed by either acidic or basic conditions to facilitate the formation of the ester bond. Key parameters for this synthesis include:
In industrial contexts, larger-scale reactors are used, often incorporating continuous flow systems for efficiency, along with purification processes like distillation and crystallization to ensure product purity .
The molecular structure of 2-(4-Ethylphenoxy)propanoic acid can be represented as follows:
InChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
OSZYRPFCAFFXIF-UHFFFAOYSA-N
This structure features a propanoic acid group attached to a phenoxy group, with an ethyl substituent on the aromatic ring. The presence of the ethyl group enhances lipophilicity, potentially influencing biological activity .
2-(4-Ethylphenoxy)propanoic acid is reactive under various conditions, allowing it to participate in several chemical transformations:
The mechanism of action for 2-(4-Ethylphenoxy)propanoic acid involves its interaction with specific biological targets:
The physical properties of 2-(4-Ethylphenoxy)propanoic acid include:
Chemical properties include:
2-(4-Ethylphenoxy)propanoic acid has several applications across different scientific domains:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2
CAS No.: 10110-86-8